Methyl 3-bromo-1-methyl-1H-pyrrole-2-carboxylate
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Overview
Description
Methyl 3-bromo-1-methyl-1H-pyrrole-2-carboxylate is a chemical compound that belongs to the class of pyrrole derivatives. Pyrroles are five-membered heterocyclic aromatic compounds containing one nitrogen atom. This specific compound is characterized by the presence of a bromine atom at the third position, a methyl group at the first position, and a carboxylate ester group at the second position of the pyrrole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-bromo-1-methyl-1H-pyrrole-2-carboxylate typically involves the bromination of a pyrrole derivative followed by esterification. One common method is the bromination of 1-methylpyrrole-2-carboxylic acid using bromine in the presence of a suitable solvent like acetic acid. The resulting 3-bromo-1-methylpyrrole-2-carboxylic acid is then esterified using methanol and a catalyst such as sulfuric acid to yield this compound .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-bromo-1-methyl-1H-pyrrole-2-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to form corresponding pyrrole oxides.
Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents (e.g., dimethylformamide).
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
Substitution: Formation of 3-substituted pyrrole derivatives.
Oxidation: Formation of pyrrole oxides.
Reduction: Formation of alcohol derivatives.
Scientific Research Applications
Methyl 3-bromo-1-methyl-1H-pyrrole-2-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex pyrrole derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 3-bromo-1-methyl-1H-pyrrole-2-carboxylate depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways involved can vary based on the specific context of its use.
Comparison with Similar Compounds
Similar Compounds
Methyl 3-bromo-1H-pyrrole-2-carboxylate: Lacks the methyl group at the first position.
3-Bromo-1-methyl-1H-pyrazole: Contains a pyrazole ring instead of a pyrrole ring.
Uniqueness
Methyl 3-bromo-1-methyl-1H-pyrrole-2-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the bromine atom and the ester group makes it a versatile intermediate for further chemical modifications.
Properties
Molecular Formula |
C7H8BrNO2 |
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Molecular Weight |
218.05 g/mol |
IUPAC Name |
methyl 3-bromo-1-methylpyrrole-2-carboxylate |
InChI |
InChI=1S/C7H8BrNO2/c1-9-4-3-5(8)6(9)7(10)11-2/h3-4H,1-2H3 |
InChI Key |
CVFPFJUOVNZWDD-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=CC(=C1C(=O)OC)Br |
Origin of Product |
United States |
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